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This document provides a detailed protocol and application notes for performing a Matrigel

invasion assay, a critical in vitro method for assessing the invasive potential of cells. This assay

is particularly relevant for cancer research and the development of anti-metastatic drugs.

Principle of the Assay
The Matrigel invasion assay is a widely used method to study cell invasion, a key process in

cancer metastasis. The assay utilizes a Boyden chamber system, which consists of a cell

culture insert with a porous membrane separating an upper and lower chamber.[1] The

membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix

extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[2] This Matrigel layer acts as a

barrier that mimics the in vivo extracellular matrix.[1]

Cells are seeded in the upper chamber in serum-free medium, while the lower chamber

contains a chemoattractant, such as Fetal Bovine Serum (FBS).[3] Invasive cells actively

secrete proteases to degrade the Matrigel and migrate through the pores of the membrane

towards the chemoattractant in the lower chamber.[4] Non-invasive cells are unable to

penetrate the Matrigel barrier.[4] After a specific incubation period, the non-invaded cells on the

upper surface of the membrane are removed. The invaded cells on the lower surface are then
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fixed, stained, and quantified.[5] The number of invaded cells serves as an indicator of the

invasive potential of the cell population being studied.[4]

Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.

Materials and Reagents
24-well cell culture plates with cell culture inserts (8 µm pore size)

Corning® Matrigel® Matrix

Cold, serum-free cell culture medium (e.g., DMEM)

Cell culture medium supplemented with a chemoattractant (e.g., 10% FBS)

Phosphate-Buffered Saline (PBS)

Cell dissociation solution (e.g., Trypsin-EDTA)

Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[5][6]

Staining solution (e.g., 0.1% Crystal Violet or DAPI)[3][5]

Cotton swabs

Sterile pipette tips and tubes

Incubator (37°C, 5% CO₂)

Microscope for imaging and quantification

Protocol Steps
Day 1: Coating Inserts and Seeding Cells
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Thaw Matrigel: Thaw the Matrigel matrix on ice at 4°C overnight.[2] It is crucial to keep the

Matrigel and all related materials (pipette tips, tubes) cold to prevent premature

polymerization.[2]

Coat Inserts:

Dilute the Matrigel with cold, serum-free medium to the desired concentration (a typical

starting range is 200-300 µg/mL).[4]

Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of

each insert.[3]

Incubate the plate at 37°C for 2-3 hours to allow the Matrigel to solidify.[3]

Prepare Cells:

Culture cells to approximately 70-80% confluency.[4]

Harvest the cells using a cell dissociation solution and resuspend them in serum-free

medium.[5]

Count the cells and adjust the concentration to 2.5 - 5 x 10^5 cells/mL.[5]

Seed Cells:

Carefully remove any remaining liquid from the rehydrated Matrigel.

Add 100 µL of the cell suspension to the upper chamber of each Matrigel-coated insert.[5]

Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS) to the lower

chamber of each well.[5]

Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation

time should be optimized for each cell line.[5]

Day 2: Staining and Quantification
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Remove Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a

cotton swab to gently remove the non-invaded cells and the Matrigel layer from the top of the

membrane.[5]

Fixation: Fix the invaded cells on the lower surface of the membrane by immersing the

inserts in a fixation solution for 10-15 minutes.[5][6]

Staining:

Wash the inserts gently with PBS.

Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for

10-15 minutes.[5]

Washing: Wash the inserts thoroughly with distilled water to remove excess stain and allow

them to air dry.[5]

Quantification:

Acquire images of the stained cells using a microscope at 10x or 20x magnification.[7]

Count the number of invaded cells in several random fields of view for each insert.

The results can be expressed as the average number of invaded cells per field or as a

percentage of invasion relative to a control group.[4]

Data Presentation
Quantitative data from the Matrigel invasion assay should be summarized in a clear and

structured format.

Table 1: Optimization of Cell Seeding Density
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Cell Line
Seeding Density
(cells/well)

Average Invaded Cells per
Field (± SD)

HT-1080 2.5 x 10⁴ 150 ± 15

HT-1080 5.0 x 10⁴ 280 ± 25

HT-1080 1.0 x 10⁵ 450 ± 30

MCF-7 5.0 x 10⁴ 10 ± 3

Note: This is example data. Actual results will vary depending on the cell line and experimental

conditions.[3]

Table 2: Effect of an Inhibitor on Cell Invasion

Treatment Group Concentration
Average Number of
Invaded Cells

Percent Invasion
(%)

Control (Vehicle) - 300 100

Inhibitor X 1 µM 150 50

Inhibitor X 10 µM 60 20

Inhibitor X 50 µM 15 5

Visualizations
Experimental Workflow
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Caption: Workflow of the Matrigel invasion assay.
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Signaling Pathways in Cell Invasion
Several signaling pathways are known to regulate cancer cell invasion. Key pathways include

those involving Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K), which can

lead to the activation of transcription factors like NF-κB and AP-1.[8][9] These transcription

factors, in turn, control the expression of genes involved in invasion, such as urokinase-type

plasminogen activator (uPA) and its receptor (uPAR).[8][9] The Ras-mediated signaling

pathways, including the Raf-MEK-ERK and RalGEF pathways, also play distinct and critical

roles in promoting invasion and metastasis.[10]
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Caption: Key signaling pathways regulating cell invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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